![molecular formula C22H16N6OS B10801791 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one](/img/structure/B10801791.png)
3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This particular compound features a quinazolinone core with phenyl and tetrazole substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting 2-aminobenzamide with thiols in a one-pot intermolecular annulation reaction.
Introduction of the Tetrazole Group: The tetrazole group can be introduced via a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions.
Final Assembly: The final step involves the coupling of the quinazolinone core with the tetrazole group through a sulfanylmethyl linkage. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance efficiency and scalability. Additionally, optimizing reaction conditions to minimize by-products and improve yield would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and tetrazole groups can undergo substitution reactions to introduce different substituents, which can further diversify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinones with varying biological activities.
Scientific Research Applications
3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: A simpler analog with similar core structure but lacking the tetrazole group.
3-Phenyl-1,2,4,5-tetrazine: Another tetrazole-containing compound with different biological activities.
1,2,4-Triazoles: Compounds with a similar nitrogen-rich heterocyclic structure but different chemical properties and applications.
Uniqueness
3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one is unique due to its combination of a quinazolinone core with phenyl and tetrazole substituents. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H16N6OS |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H16N6OS/c29-21-18-13-7-8-14-19(18)23-20(27(21)16-9-3-1-4-10-16)15-30-22-24-25-26-28(22)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
BRVNFKRJKTZECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


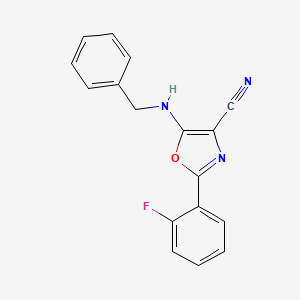
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-phenylacetamide](/img/structure/B10801715.png)
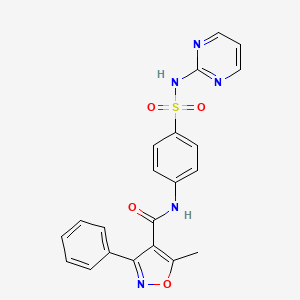
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B10801727.png)
![Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate](/img/structure/B10801728.png)
![N-(2-Chlorophenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B10801743.png)
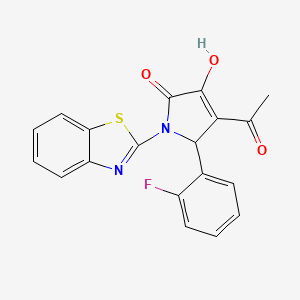
![1-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide](/img/structure/B10801750.png)

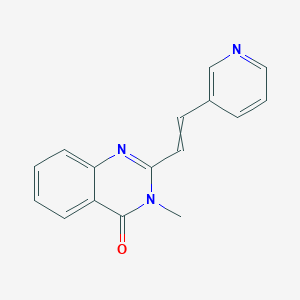
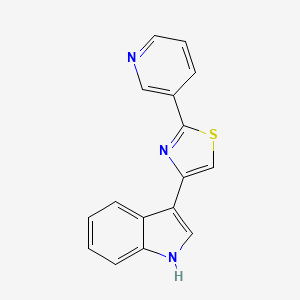
![5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10801798.png)
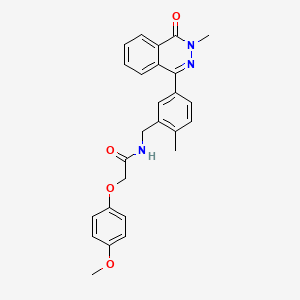
![1-(3,4-dihydroxyphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B10801804.png)
